molecular formula C15H17NO B14594720 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide CAS No. 60548-41-6

2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide

Cat. No.: B14594720
CAS No.: 60548-41-6
M. Wt: 227.30 g/mol
InChI Key: AJCDAZJNFUARBH-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide is a synthetic organic compound Its structure includes a but-2-enamide backbone with various substituents, including a methyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the but-2-enamide backbone: This can be achieved through the reaction of an appropriate alkene with an amide.

    Introduction of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Addition of the prop-2-yn-1-yl group: This could be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methylphenyl)but-2-enamide: Lacks the prop-2-yn-1-yl group.

    3-(4-Methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide: Lacks the 2-methyl group.

    2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)butanamide: Has a butanamide backbone instead of but-2-enamide.

Uniqueness

The uniqueness of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide lies in its specific combination of substituents, which can confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

60548-41-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-N-prop-2-ynylbut-2-enamide

InChI

InChI=1S/C15H17NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h1,6-9H,10H2,2-4H3,(H,16,17)

InChI Key

AJCDAZJNFUARBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)C(=O)NCC#C)C

Origin of Product

United States

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